molecular formula C5H8O2S B2822061 3-Sulfanylcyclobutane-1-carboxylic acid CAS No. 2387168-32-1

3-Sulfanylcyclobutane-1-carboxylic acid

Cat. No.: B2822061
CAS No.: 2387168-32-1
M. Wt: 132.18
InChI Key: IOJNZYJIEHATEX-UHFFFAOYSA-N
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Description

3-Sulfanylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a sulfanyl group (-SH) and a carboxylic acid group (-COOH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sulfanylcyclobutane-1-carboxylic acid typically involves the cycloaddition of suitable precursors followed by functional group transformations. One common method is the acid-catalyzed [2 + 2] cycloaddition reaction of silyl enol ethers with α,β-unsaturated carbonyl compounds . This reaction forms the cyclobutane ring, which can then be functionalized to introduce the sulfanyl and carboxylic acid groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the cycloaddition and functionalization steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Sulfanylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

3-Sulfanylcyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Sulfanylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-carboxylic acid: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.

    3-Hydroxycyclobutane-1-carboxylic acid: Contains a hydroxyl group instead of a sulfanyl group, leading to different chemical properties and reactivity.

Uniqueness

3-Sulfanylcyclobutane-1-carboxylic acid is unique due to the presence of both the sulfanyl and carboxylic acid groups on the cyclobutane ring.

Properties

IUPAC Name

3-sulfanylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S/c6-5(7)3-1-4(8)2-3/h3-4,8H,1-2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJNZYJIEHATEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1S)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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